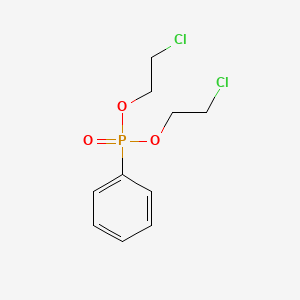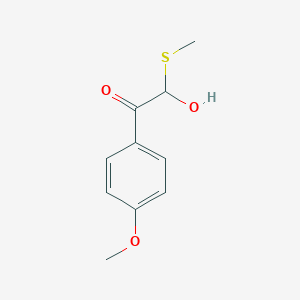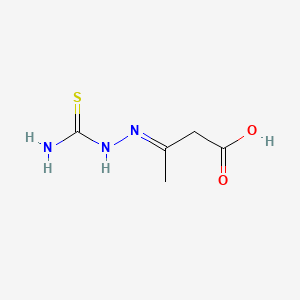
Acetoacetic acid, 3-(thiosemicarbazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoacetic acid, 3-(thiosemicarbazone) is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes and ketones.
準備方法
Synthetic Routes and Reaction Conditions
Acetoacetic acid, 3-(thiosemicarbazone) can be synthesized through the reaction of acetoacetic acid with thiosemicarbazide. The reaction typically involves mixing acetoacetic acid with thiosemicarbazide in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for acetoacetic acid, 3-(thiosemicarbazone) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Acetoacetic acid, 3-(thiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学的研究の応用
Acetoacetic acid, 3-(thiosemicarbazone) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.
Biology: Studied for its enzyme inhibition properties, particularly against enzymes involved in metabolic pathways.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-fungal activities. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
作用機序
The mechanism of action of acetoacetic acid, 3-(thiosemicarbazone) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the death of cancer cells or pathogens. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Thiosemicarbazide: The parent compound used in the synthesis of thiosemicarbazones.
Benzaldehyde thiosemicarbazone: Another thiosemicarbazone derivative with similar biological activities.
Pyridine-2-carbaldehyde thiosemicarbazone: Known for its anti-cancer and anti-microbial properties.
Uniqueness
Acetoacetic acid, 3-(thiosemicarbazone) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potent enzyme inhibition make it a valuable compound in various research fields .
特性
CAS番号 |
18465-43-5 |
|---|---|
分子式 |
C5H9N3O2S |
分子量 |
175.21 g/mol |
IUPAC名 |
(3E)-3-(carbamothioylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C5H9N3O2S/c1-3(2-4(9)10)7-8-5(6)11/h2H2,1H3,(H,9,10)(H3,6,8,11)/b7-3+ |
InChIキー |
OHJLLZVFYGLVJE-XVNBXDOJSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/CC(=O)O |
正規SMILES |
CC(=NNC(=S)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
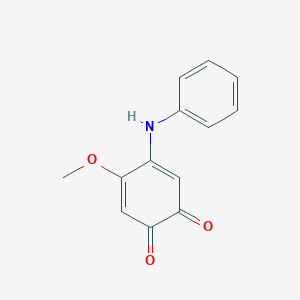
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
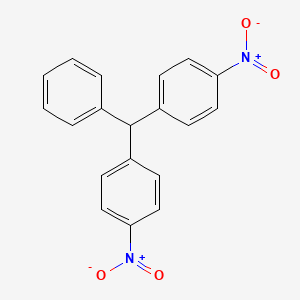

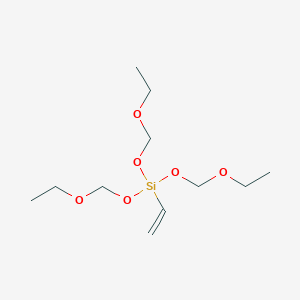
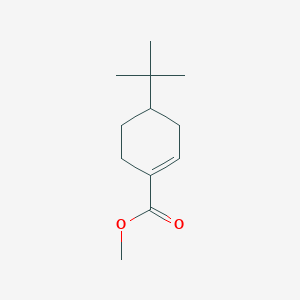
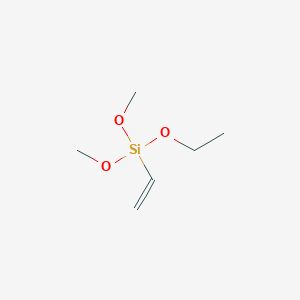

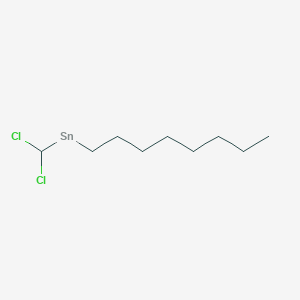
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
